molecular formula C15H14Cl2O2 B5196698 1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene

1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene

Cat. No.: B5196698
M. Wt: 297.2 g/mol
InChI Key: KUKDSFHJQLZFPF-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a chlorine atom and a propoxy group, which is further substituted with another chlorophenoxy group

Preparation Methods

The synthesis of 1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene typically involves the reaction of 1-chloro-3-iodobenzene with 3-(3-chlorophenoxy)propyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of the corresponding hydroxy or alkoxy derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene can be compared with other similar compounds, such as:

    1-Chloro-3-phenoxybenzene: This compound lacks the propoxy group and has different chemical and biological properties.

    1-Chloro-3-[3-(3-methoxyphenoxy)propoxy]benzene: This compound has a methoxy group instead of a chlorophenoxy group, leading to differences in reactivity and applications.

    1-Chloro-3,3,3-trifluoropropene: Although structurally different, this compound shares some similarities in terms of its use in industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-chloro-3-[3-(3-chlorophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c16-12-4-1-6-14(10-12)18-8-3-9-19-15-7-2-5-13(17)11-15/h1-2,4-7,10-11H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKDSFHJQLZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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